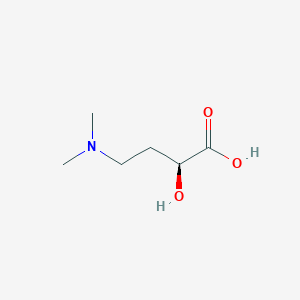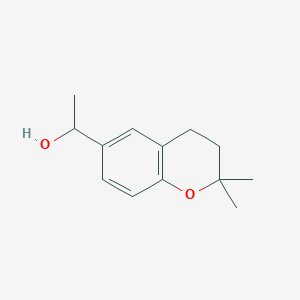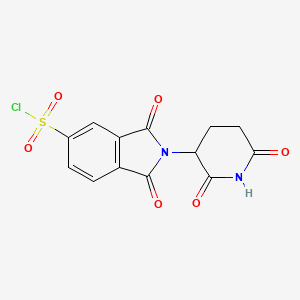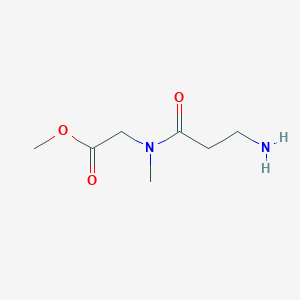![molecular formula C14H16O2 B13507884 rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate](/img/structure/B13507884.png)
rac-methyl (1R,1'R,2S,2'S)-2'-phenyl-[1,1'-bi(cyclopropane)]-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate is a complex organic compound characterized by its unique bicyclopropane structure
Méthodes De Préparation
The synthesis of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the bicyclopropane core, followed by the introduction of the phenyl and carboxylate groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high purity and yield.
Analyse Des Réactions Chimiques
rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate involves its interaction with specific molecular targets and pathways. The bicyclopropane structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate can be compared with other similar compounds such as rac-methyl (1R,2S)-1-amino-2,3-dimethylcyclopropane-1-carboxylate , rac-methyl (1R,2S)-1-amino-2-(propan-2-yl)cyclopropane-1-carboxylate , and rac-methyl (1R,2S)-2-(carboxy)cyclopropane-1-carboxylate . These compounds share similar structural features but differ in their functional groups and specific applications. The unique bicyclopropane structure of rac-methyl (1R,1’R,2S,2’S)-2’-phenyl-[1,1’-bi(cyclopropane)]-2-carboxylate sets it apart, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H16O2 |
|---|---|
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
methyl (1R,2S)-2-[(1S,2R)-2-phenylcyclopropyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H16O2/c1-16-14(15)13-8-12(13)11-7-10(11)9-5-3-2-4-6-9/h2-6,10-13H,7-8H2,1H3/t10-,11+,12-,13+/m0/s1 |
Clé InChI |
RDSWOBJSCIHOGM-QNWHQSFQSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H]1[C@@H]2C[C@H]2C3=CC=CC=C3 |
SMILES canonique |
COC(=O)C1CC1C2CC2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![benzyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B13507865.png)

